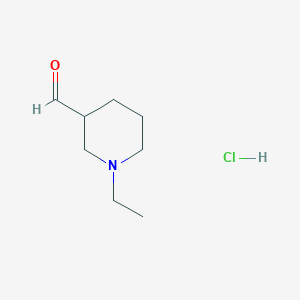

1-Ethylpiperidine-3-carbaldehyde hydrochloride

説明

1-Ethylpiperidine-3-carbaldehyde hydrochloride (CAS: 1255717-79-3) is a piperidine derivative with the molecular formula C₈H₁₆ClNO and a molecular weight of 177.67 g/mol . The compound features an ethyl group at the piperidine nitrogen and an aldehyde functional group at the 3-position, stabilized as a hydrochloride salt. This structure enhances its solubility in polar solvents and makes it a versatile intermediate in pharmaceutical synthesis, particularly for constructing nitrogen-containing heterocycles .

特性

IUPAC Name |

1-ethylpiperidine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-9-5-3-4-8(6-9)7-10;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMKRGCIYBECJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-79-3 | |

| Record name | 3-Piperidinecarboxaldehyde, 1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Detailed Preparation Method from Pyridine Acetic Acid Derivatives (Based on CN101723879A)

A prominent patented method involves the following key steps:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Starting from 3-pyridine acetic acid hydrochloride, react with benzyl chloride in acetonitrile to form N-benzyl-3-pyridine ethyl acetate ammonium chloride (III) | Room temperature, reflux overnight, mechanical stirring | Yield: 95% |

| 2 | Catalytic hydrogenation of compound (III) using 5% Pd/C catalyst under hydrogen pressure (10-30 atm) at 40 ± 5 °C for 9-12 hours | Ethanol solvent, hydrogen atmosphere, autoclave | Complete reaction, white solid obtained after filtration |

| 3 | Free base formation by treatment with 2-4 M sodium carbonate solution at pH 9-10, extraction with ethyl acetate, drying over sodium sulfate | Room temperature | Yellow oily 3-piperidine ethyl acetate (IV) obtained |

| 4 | Resolution using L-(+)-mandelic acid to obtain optically active intermediate (V) | Standard resolution conditions | Enantiomerically enriched product |

| 5 | Conversion of (V) to stable hydrochloride salt (VI) by treatment with dry HCl | Room temperature | White solid, easy to store |

This method emphasizes catalytic hydrogenation and resolution steps to obtain the desired optically active hydrochloride salt of the ethyl piperidine derivative.

Reductive Amination Route Involving Piperidin-4-one Hydrochloride (Based on PMC6332354)

Another approach involves reductive amination reactions:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of substituted 1-(quinoline-4-carbonyl)piperidin-4-ones by reaction of piperidin-4-one hydrochloride with substituted quinoline-4-carboxylic acids using HATU and triethylamine in DMF | Room temperature, 6 hours stirring | Intermediate used directly without purification |

| 2 | Reductive amination of (R)-ethyl piperidine-3-carboxylate hydrochloride with the above intermediate using sodium triacetoxyborohydride and acetic acid in 1,2-dichloroethane | Room temperature for 2 hours, then 60 °C for 6 hours | Purified by flash chromatography |

| 3 | Hydrolysis and amidation steps to yield substituted piperidinylpiperidine derivatives | Standard hydrolysis and amidation | Final compounds synthesized for biological evaluation |

This method highlights the use of reductive amination with sodium triacetoxyborohydride as a mild reducing agent to install the ethylpiperidine moiety.

Salt Formation and Purification Procedures

The hydrochloride salt formation is crucial for stability and handling. It is typically achieved by:

- Treating the free base or intermediate with dry hydrogen chloride gas or hydrochloric acid in an aprotic solvent.

- Isolation of the white crystalline hydrochloride salt by filtration and drying.

This process enhances the compound's storage stability and facilitates purification.

Comparative Data Table of Key Preparation Steps

| Parameter | Method 1 (Patent CN101723879A) | Method 2 (Research PMC6332354) |

|---|---|---|

| Starting Material | 3-pyridine acetic acid hydrochloride | Piperidin-4-one hydrochloride |

| Key Reactions | Benzylation, catalytic hydrogenation, resolution | Amide coupling, reductive amination |

| Catalysts | 5% Pd/C for hydrogenation | Sodium triacetoxyborohydride |

| Solvents | Ethanol, acetonitrile, ethyl acetate | DMF, 1,2-dichloroethane |

| Temperature Range | 20-45 °C for hydrogenation | Room temperature to 60 °C |

| Reaction Time | 9-12 hours for hydrogenation | 8 hours total for reductive amination |

| Purification | Extraction, drying, crystallization | Flash chromatography, crystallization |

| Final Product | (R)-3-piperidine ethyl acetate hydrochloride | Substituted ethyl piperidine derivatives |

Research Findings and Notes

- The catalytic hydrogenation step in Method 1 is critical for converting the benzylated pyridine intermediate to the piperidine derivative with high stereoselectivity.

- Resolution with L-(+)-mandelic acid allows isolation of the desired enantiomer, which is important for biological activity.

- Method 2's use of sodium triacetoxyborohydride provides a mild and selective reductive amination, avoiding over-reduction or side reactions.

- Both methods emphasize the importance of controlling pH and temperature to optimize yields and purity.

- The hydrochloride salt form is preferred for its stability and ease of handling in downstream applications.

化学反応の分析

1-Ethylpiperidine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Condensation: The aldehyde group can participate in condensation reactions, forming imines or Schiff bases when reacted with primary amines.

科学的研究の応用

Organic Synthesis

1-Ethylpiperidine-3-carbaldehyde hydrochloride serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. Its aldehyde group allows for the formation of Schiff bases through reactions with nucleophiles, such as amino groups in proteins, enhancing its utility in synthetic organic chemistry.

Pharmaceutical Development

This compound is integral in the development of pharmaceutical intermediates, particularly for analgesics and anti-inflammatory drugs. It is utilized in various synthetic pathways to create biologically active molecules that can target specific physiological processes .

Biological Research

In biological studies, this compound is investigated for its potential effects on enzyme mechanisms and neurotransmitter systems. Its interactions may influence enzyme activity or act as ligands for receptors, making it valuable for researchers exploring treatments for neurological disorders .

Material Science

The compound can be incorporated into polymer formulations, enhancing the properties of materials used in coatings and adhesives. Its unique structure contributes to improved performance characteristics in various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in various techniques, ensuring accuracy in measurements and experiments. Its stability and reactivity make it suitable for use in calibration processes .

Data Table: Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; forms Schiff bases with nucleophiles. |

| Pharmaceutical Development | Key intermediate in synthesizing analgesics and anti-inflammatory drugs. |

| Biological Research | Investigated for effects on enzyme mechanisms and neurotransmitter systems. |

| Material Science | Incorporated into polymer formulations to enhance material properties. |

| Analytical Chemistry | Used as a standard in various analytical techniques for accurate measurements. |

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal highlighted the synthesis of a novel analgesic utilizing this compound as an intermediate. The research demonstrated that derivatives of this compound exhibited significant pain relief properties in animal models, supporting its potential use in human medications .

Research conducted at a leading university explored the interaction of this compound with specific enzyme targets involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity, suggesting possible therapeutic applications in metabolic disorders.

作用機序

The mechanism of action of 1-Ethylpiperidine-3-carbaldehyde hydrochloride largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This reactivity is exploited in various biochemical assays and synthetic applications. The piperidine ring provides a stable scaffold that can interact with various molecular targets, influencing the compound’s overall activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Methylpiperidine-4-carbaldehyde Hydrochloride (CAS: 1107639-19-9)

- Molecular Formula: C₇H₁₄ClNO

- Molecular Weight : 163.65 g/mol

- The aldehyde position (4 vs. 3) alters spatial orientation, which may influence binding in biological targets .

1-Ethylpiperidine-3-carboxylic Acid Hydrochloride (CAS: 1185293-15-5)

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- Key Differences : The aldehyde (–CHO) is replaced with a carboxylic acid (–COOH), increasing polarity and acidity (pKa ~2–3). This derivative is more suited for salt formation or conjugation reactions but less reactive in nucleophilic additions compared to the aldehyde .

Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate Hydrochloride (CAS: 52763-21-0)

- Molecular Formula: C₁₅H₂₀ClNO₃

- Molecular Weight : 297.78 g/mol

- Key Differences: Incorporates a benzyl group (lipophilic) and an ester (–COOEt), enhancing lipid solubility. The ketone (–CO) at the 3-position offers distinct reactivity, such as participation in keto-enol tautomerism .

Physicochemical Properties

*Note: Specific boiling/melting points are unavailable in the provided evidence but inferred based on functional groups.

生物活性

1-Ethylpiperidine-3-carbaldehyde hydrochloride (CAS No. 1255717-79-3) is a piperidine derivative with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C8H12ClN

- Molecular Weight : 159.64 g/mol

- IUPAC Name : this compound

- CAS Number : 1255717-79-3

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. The aldehyde group can participate in nucleophilic addition reactions, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those related to cancer and neurodegenerative diseases.

- Receptor Modulation : It interacts with muscarinic acetylcholine receptors, which play a crucial role in neurotransmission and could be targeted for treating conditions like Alzheimer's disease.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FaDu (hypopharyngeal tumor) | 15.4 | Induction of apoptosis | |

| MCF7 (breast cancer) | 20.0 | Inhibition of NF-kB pathway |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research indicates that piperidine derivatives can enhance cognitive function by modulating cholinergic signaling.

| Study | Model | Outcome |

|---|---|---|

| Mouse model of Alzheimer's | Improved memory retention | |

| In vitro neuronal cultures | Reduced oxidative stress |

Case Studies

- Anticancer Activity : A study evaluated the efficacy of this compound against FaDu cells, revealing that it induced apoptosis more effectively than standard chemotherapy drugs like bleomycin . This suggests a promising avenue for developing new cancer therapies.

- Neuroprotection : In a mouse model of Alzheimer's disease, administration of the compound led to significant improvements in cognitive tasks compared to control groups . This highlights its potential as a therapeutic agent in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-ethylpiperidine-3-carbaldehyde hydrochloride, and how can intermediates be characterized?

- Methodology :

- Synthesis : A plausible route involves alkylation of piperidine-3-carbaldehyde with ethyl bromide, followed by hydrochloric acid salt formation. Carbodiimide-mediated reactions (e.g., EDC·HCl in ) could facilitate intermediate steps.

- Characterization : Use -NMR and -NMR to confirm the aldehyde proton (δ ~9.5–10 ppm) and ethyl group integration. IR spectroscopy can validate the carbonyl stretch (~1700 cm). Purity should be assessed via HPLC (≥98%, as in ) .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClNO | (analog) |

| Key Functional Groups | Aldehyde, piperidine | Inferred |

Q. What solvents and conditions are optimal for dissolving and stabilizing this compound?

- Methodology :

- Solubility : Test polar aprotic solvents (e.g., DMF, acetonitrile) based on solubility trends for similar hydrochlorides ( ). Avoid water due to potential hydrolysis of the aldehyde group.

- Stability : Store at -20°C in moisture-free environments (see ). Monitor degradation via LC-MS over time .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound’s structure?

- Methodology :

- Validation : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra. For piperidine derivatives, discrepancies often arise from conformational flexibility (e.g., chair vs. boat conformers).

- Case Study : Analogous piperidinecarboxylates () showed similar challenges; X-ray crystallography was critical for resolving ambiguities .

Q. What strategies mitigate side reactions during the alkylation of piperidine-3-carbaldehyde?

- Methodology :

- Optimization : Use controlled stoichiometry of ethylating agents (e.g., ethyl iodide) and inert atmospheres to minimize over-alkylation. Monitor reaction progress via TLC.

- Troubleshooting : If aldehyde oxidation occurs, introduce reducing agents (e.g., NaBH) or perform reactions under nitrogen .

Q. How do impurities impact biological assays involving this compound, and how can they be quantified?

- Methodology :

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., ethylpiperidine derivatives from incomplete reactions). Reference USP guidelines for impurity thresholds ().

- Biological Impact : Compare assay results (e.g., receptor binding) against purified vs. impure batches. For opioids like meperidine (), even 2% impurities altered potency .

Methodological Considerations

Q. What analytical techniques are most reliable for assessing purity and salt stoichiometry?

- Methodology :

- Titration : Use non-aqueous titrimetry (e.g., perchloric acid in acetic acid) to quantify HCl content (see ).

- Elemental Analysis : Validate C/H/N/Cl ratios against theoretical values (e.g., CHClNO requires Cl% = 14.8%) .

Q. How can researchers address discrepancies in biological activity between in vitro and in vivo models?

- Methodology :

- Pharmacokinetics : Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid aldehyde oxidation.

- Formulation : Use prodrug strategies (e.g., acetal protection of the aldehyde) to enhance bioavailability, as seen in piperidine-based analgesics () .

Data Contradiction Analysis

Q. Conflicting reports on aldehyde reactivity: How to reconcile instability in aqueous media with its use in biological buffers?

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。